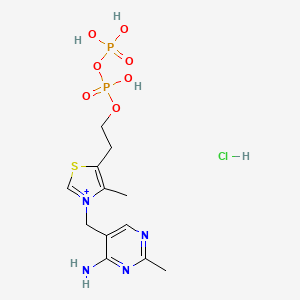

Thiamine pyrophosphate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de pirofosfato de tiamina es un derivado de la tiamina (vitamina B1) y sirve como coenzima en varias reacciones bioquímicas. Es esencial para el metabolismo de los carbohidratos y los aminoácidos, jugando un papel crucial en la producción de energía y la función celular. Este compuesto es particularmente importante en la actividad de enzimas como la piruvato deshidrogenasa y la transcetolasa, que están involucradas en vías metabólicas críticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de pirofosfato de tiamina se puede sintetizar haciendo reaccionar clorhidrato de tiamina con ácido fosfórico. La reacción típicamente implica la fosforilación de la tiamina en presencia de un agente fosforilante adecuado, seguido de la adición de ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: La producción industrial de clorhidrato de pirofosfato de tiamina implica la síntesis química a gran escala bajo condiciones controladas. El proceso incluye la purificación del producto final para asegurar alta pureza y calidad. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de pirofosfato de tiamina sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar disulfuro de tiamina.

Reducción: Puede reducirse nuevamente a tiamina.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente.

Productos principales:

Oxidación: Disulfuro de tiamina.

Reducción: Tiamina.

Sustitución: Diversos derivados de tiamina sustituidos.

Aplicaciones Científicas De Investigación

El clorhidrato de pirofosfato de tiamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como coenzima en estudios que involucran reacciones enzimáticas y vías metabólicas.

Biología: Desempeña un papel en el metabolismo celular y se utiliza para estudiar la producción de energía y los trastornos metabólicos.

Medicina: Se utiliza en el tratamiento de afecciones relacionadas con la deficiencia de tiamina, como el beriberi y el síndrome de Wernicke-Korsakoff.

Industria: Se utiliza en la producción de suplementos nutricionales y alimentos fortificados

Mecanismo De Acción

El clorhidrato de pirofosfato de tiamina actúa como coenzima al unirse a enzimas específicas y facilitar la transferencia de grupos acilo. Participa en la descarboxilación del ácido pirúvico y los alfa-cetoácidos, convirtiéndolos en acetaldehído y dióxido de carbono. Este proceso es esencial para el correcto funcionamiento del ciclo del ácido tricarboxílico y la vía de las pentosas fosfato .

Compuestos similares:

- Monofosfato de tiamina

- Trifosfato de tiamina

- Difosfato de adenosina y tiamina

- Trifosfato de adenosina y tiamina

Comparación: El clorhidrato de pirofosfato de tiamina es único debido a su papel como coenzima en múltiples reacciones enzimáticas. A diferencia del monofosfato de tiamina y el trifosfato de tiamina, que tienen funciones más limitadas, el clorhidrato de pirofosfato de tiamina participa en una gama más amplia de procesos metabólicos. Su capacidad para estabilizar intermediarios de carbanión lo hace particularmente importante en reacciones de descarboxilación .

Comparación Con Compuestos Similares

- Thiamine monophosphate

- Thiamine triphosphate

- Adenosine thiamine diphosphate

- Adenosine thiamine triphosphate

Comparison: Thiamine pyrophosphate hydrochloride is unique due to its role as a coenzyme in multiple enzymatic reactions. Unlike thiamine monophosphate and thiamine triphosphate, which have more limited roles, this compound is involved in a broader range of metabolic processes. Its ability to stabilize carbanion intermediates makes it particularly important in decarboxylation reactions .

Propiedades

Fórmula molecular |

C12H20ClN4O7P2S+ |

|---|---|

Peso molecular |

461.78 g/mol |

Nombre IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;hydrochloride |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/p+1 |

Clave InChI |

YXVCLPJQTZXJLH-UHFFFAOYSA-O |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)

![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)

![2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12511241.png)

![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)

![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)

![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)

![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)

![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)